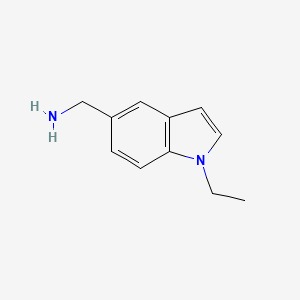

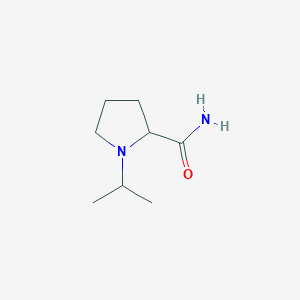

1-(1-ethyl-1H-indol-5-yl)methanamine

Descripción general

Descripción

“1-(1-ethyl-1H-indol-5-yl)methanamine” is a compound that belongs to the class of indole derivatives . Indole derivatives are known for their wide-ranging biological activities and are found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis due to their importance . Many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Aplicaciones Científicas De Investigación

Discovery of Novel Biased Agonists

Researchers have discovered novel derivatives of 1-(1-ethyl-1H-indol-5-yl)methanamine with a high affinity for serotonin 5-HT1A receptors. These derivatives have been tested for their potential as biased agonists, showing distinct in vivo profiles and promising developability properties. These compounds demonstrate potential for treating various central nervous system pathologies with enhanced therapeutic activity and reduced side effects (Sniecikowska et al., 2020).

Anticonvulsant Agents

A series of novel Schiff bases of 3-aminomethyl pyridine, related to this compound, have been synthesized and screened for anticonvulsant activity. The synthesized compounds showed promising results in protecting against seizures in various models employed (Pandey & Srivastava, 2011).

Synthesis of Pharmacologically Relevant Compounds

New (2,3-dihydro-1H-indol-5-ylmethyl)amine, a variant of this compound, has been synthesized for potential pharmacological applications. Its structure provides a convenient intermediate for producing various disubstituted methanamines with potential pharmacological properties (Ogurtsov & Rakitin, 2021).

Exploration of Indole Core Structures

Research involving the condensation of (1H-indol-4-yl)methanamine, a closely related compound, with α-ketoamides has provided access to underexplored indole-based core structure motifs. These structures are significant in medicinal chemistry, suggesting potential applications in drug development (Schönherr & Leighton, 2012).

Anticancer Potential

A study synthesized a library of 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives, exhibiting potent growth inhibitory action against cancer cell lines. These compounds, related to this compound, showed potential as anticancer leads (Panathur et al., 2013).

Synthesis of Diverse Derivatives

Research has been conducted on the synthesis of various derivatives of this compound, such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. These studies focus on synthesizing compounds with potential biological activities, characterized by various spectroscopic techniques (Shimoga et al., 2018).

Biased Agonists with Antidepressant Activity

Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as biased agonists of serotonin 5-HT1A receptors. These derivatives demonstrated robust antidepressant-like activity in vivo, suggesting their potential in treating depression (Sniecikowska et al., 2019).

Antimicrobial and Anticancer Studies

A study on Schiff base rare earth metal complexes containing 1-(furan-2-yl) methanamine, a derivative of this compound, demonstrated good biological efficacy in antimicrobial and anticancer assays. These findings suggest potential applications in treating microbial infections and cancer (Preethi et al., 2021).

Direcciones Futuras

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance . There is still room for improvement in the field of indole synthesis .

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . For instance, some indole derivatives have been found to inhibit the polymerization of tubulin, leading to cell apoptosis .

Biochemical Pathways

Indole derivatives are known to affect a wide range of pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the polymerization of tubulin, a key protein in the mitotic spindle, which is crucial for cell division .

Pharmacokinetics

The compound’s storage temperature is recommended to be between 2-8°c in a dark place under an inert atmosphere , suggesting that it may be sensitive to light, heat, and oxygen.

Result of Action

Some indole derivatives have been found to induce cell apoptosis in a dose-dependent manner and arrest cells in the g2/m phase .

Action Environment

The compound’s storage conditions suggest that it may be sensitive to environmental factors such as light, heat, and oxygen .

Propiedades

IUPAC Name |

(1-ethylindol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-2-13-6-5-10-7-9(8-12)3-4-11(10)13/h3-7H,2,8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUKXTJKDQTFEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C1C=CC(=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-(4-tert-butylphenyl)-4-oxobutanoic acid](/img/structure/B3098536.png)

![Diethyl [(diphenylmethylidene)amino]propanedioate](/img/structure/B3098548.png)

![8-fluoro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B3098576.png)

![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B3098603.png)